molecular formula C15H10F3NOS B3137446 [3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol CAS No. 439095-74-6

[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol

Cat. No.: B3137446
CAS No.: 439095-74-6
M. Wt: 309.31 g/mol
InChI Key: KGOHMZKPZUFPCU-UHFFFAOYSA-N
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Description

“[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol” is a complex organic compound. It contains a thieno[3,2-b]pyridine ring which is a type of heterocyclic compound. The molecule also contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a trifluoromethyl group (a functional group consisting of three fluorine atoms and one carbon atom), and a methanol group (a functional group consisting of one carbon atom, one oxygen atom, and one hydrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-b]pyridine ring and the introduction of the phenyl, trifluoromethyl, and methanol groups. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-b]pyridine ring, phenyl group, trifluoromethyl group, and methanol group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the methanol group might make it capable of undergoing reactions typical of alcohols, such as dehydration or oxidation. The phenyl and trifluoromethyl groups might also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, density, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific information on what this compound is used for, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed analysis of these aspects .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on developing it into a drug. If it has interesting chemical properties, it might be studied further in the field of chemistry .

Properties

IUPAC Name

[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NOS/c16-15(17,18)10-6-11-14(19-7-10)13(12(8-20)21-11)9-4-2-1-3-5-9/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOHMZKPZUFPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Reactant of Route 2
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Reactant of Route 4
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Reactant of Route 5
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Reactant of Route 6
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol

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